

Spectroscopic data of 5-Chloro-2,3,3-trimethyl-3H-indole

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Compound of Interest

Compound Name: 5-Chloro-2,3,3-trimethyl-3H-indole

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An In-Depth Technical Guide to the Spectroscopic Profile of **5-Chloro-2,3,3-trimethyl-3H-indole**

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Abstract: This technical guide provides a comprehensive analysis of the spectroscopic characteristics of **5-Chloro-2,3,3-trimethyl-3H-indole** (CAS No: 25981-83-3).^{[1][2]} As a key intermediate in the synthesis of pharmaceuticals and agrochemicals, a thorough understanding of its spectroscopic signature is paramount for researchers, scientists, and drug development professionals.^[3] This document synthesizes predictive data for Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy. While direct experimental spectra for this specific molecule are not widely published, the following analyses are grounded in established spectroscopic principles and data from structurally analogous compounds. This guide offers detailed interpretations, proposed experimental protocols for data acquisition, and visual representations to facilitate a deeper understanding of the molecule's structure and properties.

Introduction to 5-Chloro-2,3,3-trimethyl-3H-indole

5-Chloro-2,3,3-trimethyl-3H-indole, with the molecular formula C₁₁H₁₂ClN, is a substituted indolenine (3H-indole).^{[2][4]} The indolenine core is a significant structural motif in a variety of biologically active compounds. The presence of a chlorine atom at the 5-position and methyl groups at the 2- and 3-positions significantly influences its electronic properties and reactivity,

making its unambiguous characterization by spectroscopic methods essential.^[3] This guide will elucidate the expected spectroscopic features that define its molecular architecture.

Below is a diagram illustrating the molecular structure and numbering of **5-Chloro-2,3,3-trimethyl-3H-indole**.

Caption: Molecular structure of **5-Chloro-2,3,3-trimethyl-3H-indole**.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

The ¹H NMR spectrum provides detailed information about the hydrogen atoms in a molecule. For **5-Chloro-2,3,3-trimethyl-3H-indole**, the spectrum is expected to be characterized by signals from the aromatic protons and the methyl groups. The electron-withdrawing nature of the chlorine atom will influence the chemical shifts of the protons on the benzene ring.

Table 1: Predicted ¹H NMR Spectroscopic Data (500 MHz, CDCl₃)

Chemical Shift (δ) ppm	Multiplicity	Assignment	Rationale
~ 7.5 - 7.6	Doublet (d)	H-4	The chlorine at C-5 will deshield the ortho proton (H-4).
~ 7.2 - 7.3	Doublet of doublets (dd)	H-6	Coupled to both H-4 and H-7, with the influence of the adjacent chlorine.
~ 7.1 - 7.2	Doublet (d)	H-7	Expected to be the most upfield of the aromatic protons.
~ 2.2 - 2.3	Singlet (s)	C2-CH ₃	The methyl group on the C=N bond is typically in this region. ^[5]

| ~ 1.3 - 1.4 | Singlet (s) | C3-(CH₃)₂ | The two geminal methyl groups are equivalent and appear as a singlet.^[5] |

Interpretation: The aromatic region is expected to show three distinct signals corresponding to the three protons on the chlorinated benzene ring. The splitting pattern will be characteristic of a 1,2,4-trisubstituted benzene ring. The methyl groups at C-2 and C-3 are expected to appear as sharp singlets in the aliphatic region of the spectrum. The integration of these signals should correspond to a 1:1:1:3:6 proton ratio for H-4, H-6, H-7, C2-CH₃, and C3-(CH₃)₂, respectively.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

The ¹³C NMR spectrum reveals the carbon framework of the molecule. The predicted chemical shifts are based on data from similar indole structures and the known effects of chloro- and methyl- substituents.

Table 2: Predicted ¹³C NMR Spectroscopic Data (125 MHz, CDCl₃)

Chemical Shift (δ) ppm	Assignment	Rationale
~ 180 - 185	C-2	The imine carbon is significantly deshielded.
~ 150 - 155	C-7a	Bridgehead carbon adjacent to nitrogen.
~ 140 - 145	C-3a	Bridgehead carbon.
~ 128 - 132	C-5	Carbon directly attached to chlorine.
~ 125 - 128	C-4	Aromatic CH.
~ 120 - 123	C-6	Aromatic CH.
~ 118 - 120	C-7	Aromatic CH.
~ 52 - 55	C-3	Quaternary carbon attached to two methyl groups and nitrogen.
~ 25 - 28	C3-(CH ₃) ₂	Geminal methyl carbons.

| ~ 15 - 18 | C2-CH₃ | Methyl carbon on the imine. |

Interpretation: The spectrum is expected to show 11 distinct carbon signals. The C-2 carbon, being part of the C=N bond, will be the most downfield signal. The carbon bearing the chlorine atom (C-5) will also have a characteristic chemical shift. The remaining aromatic and aliphatic carbons will resonate at their expected frequencies.

Mass Spectrometry (MS)

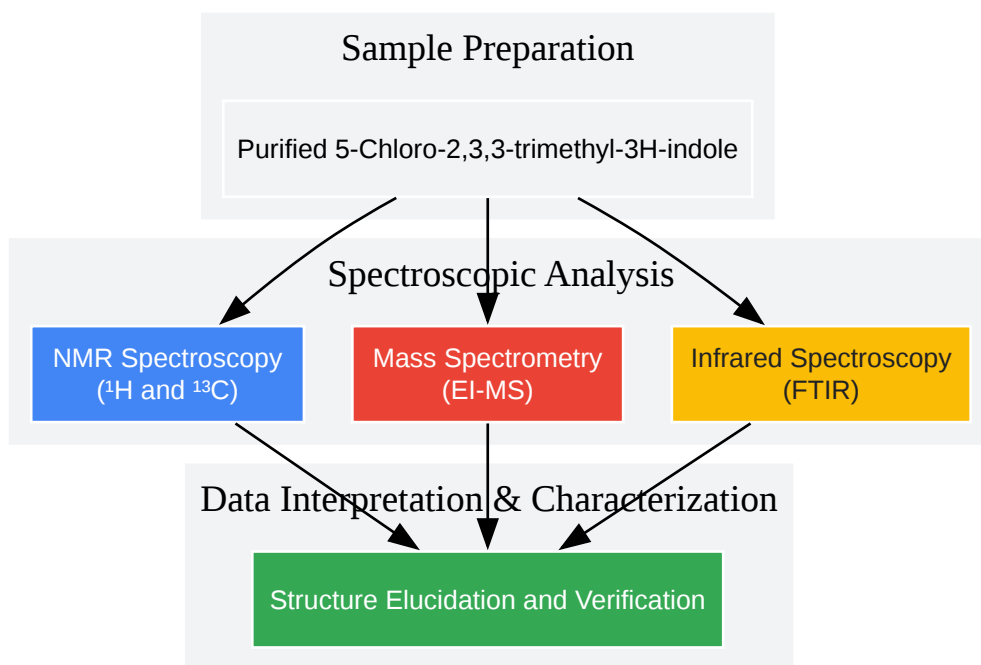
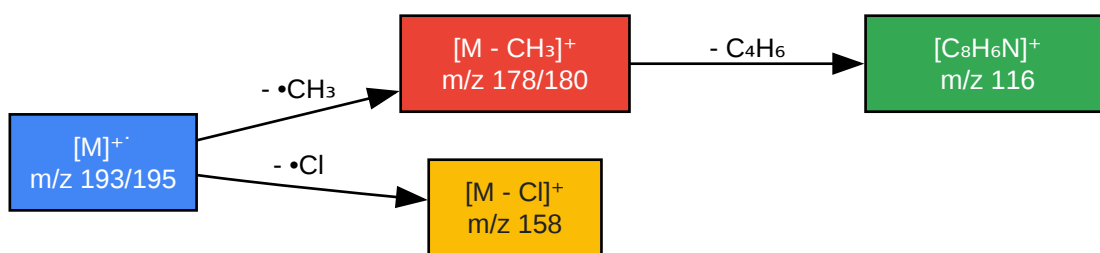
Mass spectrometry provides information about the mass and fragmentation pattern of the molecule. For **5-Chloro-2,3,3-trimethyl-3H-indole**, Electron Ionization (EI) is a common technique.

Table 3: Predicted Mass Spectrometry Data (EI-MS)

m/z	Assignment	Rationale
193/195	$[M]^+$	Molecular ion peak, showing the characteristic 3:1 isotopic pattern for chlorine.
178/180	$[M - CH_3]^+$	Loss of a methyl radical from the molecular ion.[6]
158	$[M - Cl]^+$	Loss of a chlorine radical.

| 116 | $[C_8H_6N]^+$ | Characteristic fragment in indole fragmentation from further losses.[6] |

Interpretation: The mass spectrum will be distinguished by the molecular ion peak at m/z 193 and its isotope peak at m/z 195, with an intensity ratio of approximately 3:1, which is indicative of the presence of one chlorine atom. The primary fragmentation pathway is expected to be the loss of a methyl group to form a stable cation at m/z 178/180.[6]



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